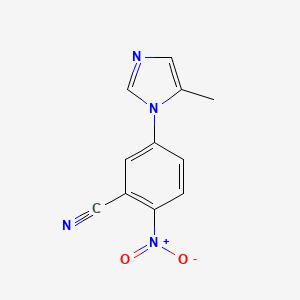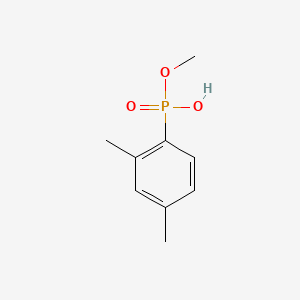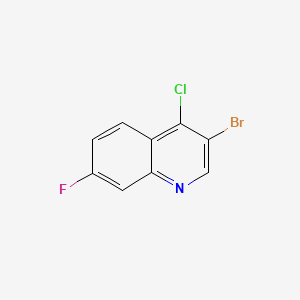
3-Bromo-4-chloro-7-fluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-chloro-7-fluoroquinoline is a chemical compound with the empirical formula C9H4BrClFN . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringBrC1=C(Cl)C=NC2=CC(F)=CC=C21 . The InChI key for this compound is LTUIVJKSXMZDLK-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 260.49 .Scientific Research Applications
Synthesis and Antitumor Applications
- Antitumor Alkaloid Analogs : A method for synthesizing 3-bromomethyl-2-chloro-4-fluoromethylquinolines has been developed. These compounds, including 7-trifluoromethylluotonin, an analog of the antitumor alkaloid luotonin A, show potential in inducing apoptosis of tumor cells and inhibiting DNA-topoisomerase I (Golubev et al., 2010).
Chemical Synthesis and Functionalization
- Conversion to Carboxylic Acids : 2-Bromo-3-fluoroquinolines can be converted into 3-fluoroquinoline-2-carboxylic acids through halogen/metal permutation. This process enables the introduction of functional groups at various positions on the quinoline ring (Ondi et al., 2005).
- Friedländer Reaction : A generalized approach using the Friedländer reaction of α-haloketones facilitates the synthesis of various 3-haloquinolines, showcasing the method's versatility and applicability in parallel synthesis conditions (Ryabukhin et al., 2011).
Development of Antibiotics
- Antimicrobial Drug Discovery : A scalable synthesis route for halogenated 3-fluoroquinolines, such as 4-bromo-3-fluoro-6-methoxyquinoline, has been developed. These compounds are crucial for antimicrobial drug discovery (Flagstad et al., 2014).
Halogenation and Substitution Reactions
- Halogenation in Quinoline Systems : Studies on the halogenation of 3-substituted quinolines, including the creation of fluoro, bromo, and chloro derivatives, offer insights into the versatility of these compounds in chemical reactions (Stadlbauer et al., 1992).
Cytotoxic Studies and Cancer Research
- In Vitro Cytotoxic Studies : Research on 8-hydroxyquinoline derivatives, including those with halo substitutions like fluoro, chloro, and bromo, has shown their potential in in vitro cytotoxic studies against breast cancer cell lines. These studies highlight the potential of these compounds in cancer research (Kotian et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-4-chloro-7-fluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-7-4-13-8-3-5(12)1-2-6(8)9(7)11/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUBHOHQRPBQPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1F)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671170 |
Source


|
| Record name | 3-Bromo-4-chloro-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204810-31-0 |
Source


|
| Record name | 3-Bromo-4-chloro-7-fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204810-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-chloro-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[6-(4-Fluorophenyl)pyridin-3-yl]-3-(4-piperidin-1-ylbutyl)urea](/img/structure/B598562.png)






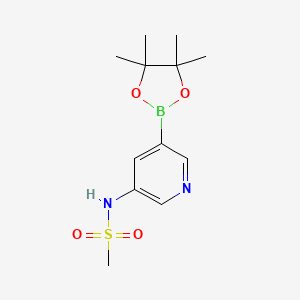
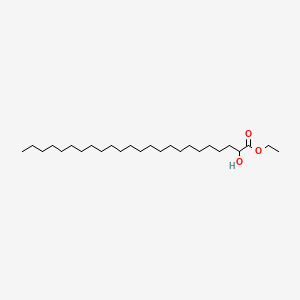
![tert-Butyl [(dimethylamino)methyl]carbamate](/img/structure/B598578.png)
![5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine](/img/structure/B598579.png)
